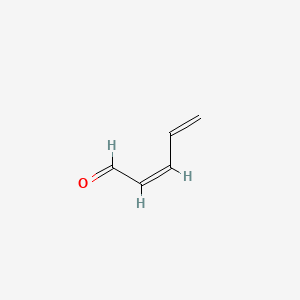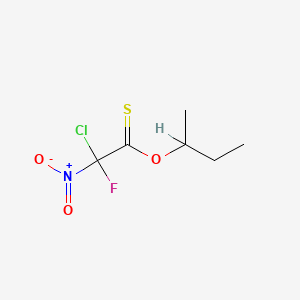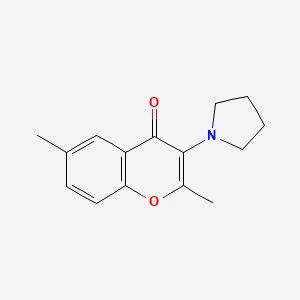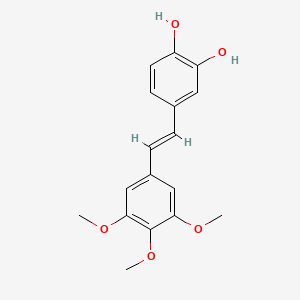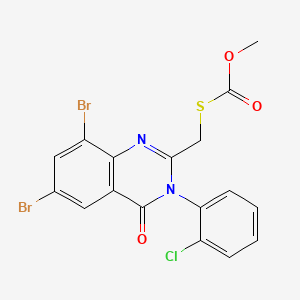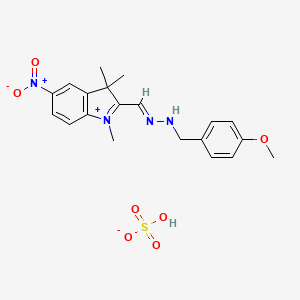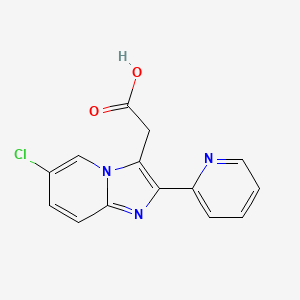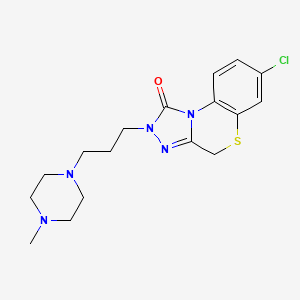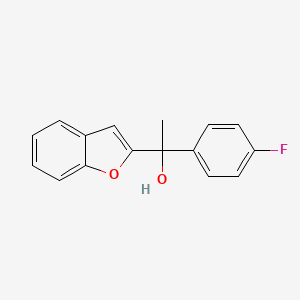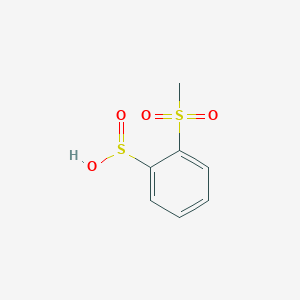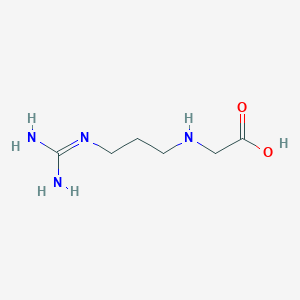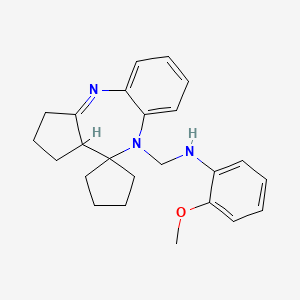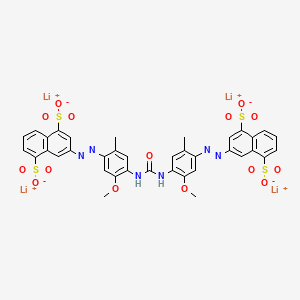
Tetralithium 3,3'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) is a complex organic compound with the molecular formula C37H32N6O15S4Li4. It is known for its unique structure, which includes azo groups and naphthalene disulphonate moieties. This compound is primarily used in various industrial applications, including dyeing and pigmentation.
准备方法
The synthesis of Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) involves several steps:
Diazotization: The process begins with the diazotization of 7-aminonaphthalene-1,3-disulfonic acid.
Coupling: The diazonium salt formed is then coupled with 2-amino-4-methylanisole to form the azo compound.
Lithiation: Finally, the compound is lithiated to form the tetralithium salt.
Industrial production methods typically involve large-scale synthesis using similar steps but optimized for efficiency and yield.
化学反应分析
Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
科学研究应用
Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems due to its unique structure.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper.
作用机制
The mechanism of action of Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) involves its interaction with various molecular targets. The azo groups can participate in electron transfer reactions, while the naphthalene disulphonate moieties can interact with different substrates. These interactions lead to the compound’s effects in dyeing and pigmentation processes .
相似化合物的比较
Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) can be compared with similar compounds such as:
Tetrasodium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate): Similar in structure but with sodium instead of lithium.
Tetralithium, trimethylsilanide: Another lithium-containing compound but with different functional groups.
The uniqueness of Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) lies in its specific combination of azo and naphthalene disulphonate groups, which confer distinct properties useful in various applications.
属性
CAS 编号 |
64346-41-4 |
|---|---|
分子式 |
C37H28Li4N6O15S4 |
分子量 |
952.8 g/mol |
IUPAC 名称 |
tetralithium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C37H32N6O15S4.4Li/c1-19-11-29(31(57-3)17-27(19)42-40-21-13-25-23(35(15-21)61(51,52)53)7-5-9-33(25)59(45,46)47)38-37(44)39-30-12-20(2)28(18-32(30)58-4)43-41-22-14-26-24(36(16-22)62(54,55)56)8-6-10-34(26)60(48,49)50;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI 键 |
CULWSHNMQRWIQY-UHFFFAOYSA-J |
规范 SMILES |
[Li+].[Li+].[Li+].[Li+].CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


